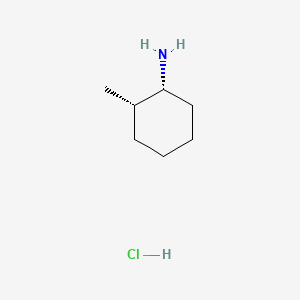

(1R,2S)-2-Methylcyclohexanamine hydrochloride

描述

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (1R,2S)-2-methylcyclohexan-1-amine hydrochloride, reflecting the specific stereochemical arrangement at the two chiral centers within the cyclohexane ring system. The stereochemical descriptors (1R,2S) indicate the absolute configuration at positions 1 and 2 of the cyclohexane ring, where the R configuration at position 1 denotes the clockwise priority arrangement of substituents according to the Cahn-Ingold-Prelog sequence rules, while the S configuration at position 2 indicates the counterclockwise arrangement. This particular stereochemical configuration distinguishes it from other possible stereoisomers, including the (1S,2R) enantiomer and the corresponding cis and trans diastereomers.

The compound exhibits two defined stereocenters, as confirmed by structural analysis databases, which results in four possible stereoisomeric forms when considering all combinations of R and S configurations at these positions. The specific (1R,2S) configuration represents one of these four possibilities and demonstrates unique chemical and biological properties compared to its stereoisomeric counterparts. The stereochemical integrity of this compound is maintained through careful synthetic procedures that ensure the preservation of the desired absolute configuration throughout the preparation process.

Research into asymmetric synthesis methodologies has revealed that the (1R,2S) configuration can be achieved through controlled reductive amination processes using optically active auxiliary amines, followed by hydrogenation with specific catalytic systems. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, which provide definitive structural characterization of the stereochemical arrangement.

Molecular Formula and Weight Analysis

The molecular formula of (1R,2S)-2-methylcyclohexanamine hydrochloride is precisely established as C₇H₁₆ClN, representing the addition of hydrochloric acid to the free base form of the amine. This formula indicates the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom, resulting from the protonation of the amino group and the subsequent formation of the hydrochloride salt. The molecular weight is calculated as 149.66 grams per mole, which represents a significant increase from the free base form that has a molecular weight of 113.20 grams per mole.

The formation of the hydrochloride salt involves the protonation of the primary amine functional group, resulting in the conversion of the neutral amino group (NH₂) to a positively charged ammonium ion (NH₃⁺), which is then balanced by the chloride anion (Cl⁻). This transformation significantly alters the physical and chemical properties of the compound, including its solubility characteristics, stability profile, and crystalline behavior. The addition of the hydrochloride moiety increases the polar character of the molecule, enhancing its solubility in aqueous media compared to the free base form.

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN |

| Molecular Weight | 113.20 g/mol | 149.66 g/mol |

| Charge State | Neutral | Ionic |

| Functional Group | Primary amine (NH₂) | Ammonium chloride (NH₃⁺Cl⁻) |

The molecular weight difference of 36.46 grams per mole between the free base and hydrochloride forms corresponds exactly to the addition of one molecule of hydrochloric acid (HCl), confirming the 1:1 stoichiometric relationship between the amine and the acid in the salt formation process. This precise molecular weight relationship is crucial for analytical purposes and quantitative determinations in synthetic procedures.

Crystalline Structure and Salt Formation Mechanisms

The crystalline structure of this compound exhibits characteristic features typical of organic ammonium chloride salts, with the ionic nature of the compound influencing its packing arrangement and intermolecular interactions. The salt formation mechanism involves a classical acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid, resulting in the formation of a coordinate covalent bond and the subsequent ionic structure. This protonation process converts the primary amine functional group into an ammonium cation, which then associates with the chloride anion through strong electrostatic interactions.

X-ray crystallographic analysis techniques have been extensively used to characterize similar cyclohexylamine derivative structures, revealing important information about molecular conformation, hydrogen bonding patterns, and crystal packing arrangements. The crystalline structure typically exhibits hydrogen bonding networks between the ammonium protons and chloride anions, contributing to the overall stability and organization of the crystal lattice. These intermolecular hydrogen bonds play a crucial role in determining the melting point, solubility characteristics, and mechanical properties of the crystalline material.

The chair conformation of the cyclohexane ring is generally preserved in the crystalline state, with the methyl substituent and the ammonium group adopting specific orientations that minimize steric interactions and maximize favorable intermolecular contacts. Research has shown that crystallographic disorder can sometimes occur in similar compounds, particularly when multiple conformational states are energetically accessible or when weak intermolecular interactions allow for molecular motion within the crystal lattice.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Space Group | P21/n (common for chiral amines) | Defines crystal symmetry |

| Cell Parameters | Variable with temperature | Thermal expansion behavior |

| Hydrogen Bond Length | 2.5-3.0 Å (N-H···Cl) | Interaction strength |

| Dihedral Angles | Conformationally dependent | Ring flexibility |

The formation of the hydrochloride salt also influences the thermal stability of the compound, as the ionic character typically results in higher melting points compared to the corresponding free base forms. The crystallization process can be controlled through various parameters including temperature, solvent choice, and cooling rate, which affect the crystal quality and polymorphic form obtained.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexylamine Derivatives

The stereochemical relationship between this compound and its stereoisomeric counterparts represents a fundamental aspect of structural chemistry in cyclohexylamine derivatives. The compound exists as part of a family of stereoisomers that includes the (1S,2R) enantiomer and the corresponding cis and trans diastereomeric forms, each exhibiting distinct chemical and physical properties. The (1R,2S) configuration corresponds to the trans arrangement of the methyl and amino substituents on the cyclohexane ring, while the alternative cis configuration would be represented by either (1R,2R) or (1S,2S) stereochemistry.

Commercial preparations of 2-methylcyclohexylamine often contain mixtures of cis and trans isomers, with typical compositions ranging from 97% to 99% purity for individual stereoisomeric forms. The separation and purification of individual stereoisomers require sophisticated techniques including chiral chromatography, asymmetric synthesis, or resolution methods using chiral auxiliaries. Research has demonstrated that asymmetric reductive amination of cyclohexanone derivatives using optically active auxiliary amines can provide access to specific stereoisomeric forms with high enantiomeric excess.

The different stereoisomeric forms exhibit varying physical properties, including boiling points, refractive indices, and solubility characteristics. For instance, the cis and trans isomers of 2-methylcyclohexylamine demonstrate different boiling point ranges, with the mixture typically boiling between 149°C and 150°C at standard atmospheric pressure. The refractive index values also differ between stereoisomeric forms, providing a useful analytical parameter for identification and purity assessment.

| Stereoisomer | Configuration | Relationship | Typical Availability |

|---|---|---|---|

| (1R,2S)-2-Methylcyclohexylamine | Trans | Target compound | Pure form available |

| (1S,2R)-2-Methylcyclohexylamine | Trans | Enantiomer | Pure form available |

| (1R,2R)-2-Methylcyclohexylamine | Cis | Diastereomer | Mixed with cis isomer |

| (1S,2S)-2-Methylcyclohexylamine | Cis | Diastereomer | Mixed with cis isomer |

属性

IUPAC Name |

(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLFCWFKPOQAHM-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79389-41-6 | |

| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

General Synthetic Approach

The primary synthetic strategy involves the stereoselective reduction of 2-methylcyclohexanone or related ketones to the corresponding amine, followed by conversion to the hydrochloride salt. The key challenge is achieving high enantioselectivity to obtain the (1R,2S) stereoisomer.

Reduction of 2-Methylcyclohexanone:

The ketone is reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure to ensure stereoselectivity. This hydrogenation step converts the ketone to the amine intermediate.Formation of Hydrochloride Salt:

The free base amine is reacted with hydrochloric acid to form the hydrochloride salt, which is then purified by crystallization to yield a pure, stable solid form.

Detailed Experimental Procedures and Yields

Several experimental procedures have been reported with varying yields and conditions, summarized in the following data table:

| Entry | Reaction Conditions | Catalyst & Solvent | Pressure & Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogenation of (li?,21S)-2-Methyl-N-((i?)-1-phenylethyl)cyclohexanamine hydrochloride | Pd/C (10%) in ethanol | 50 psi H2, 24 h | 51.4 | Product recrystallized from EtOH/ether, mp 241.9°C, optical rotation +7.97° |

| 2 | Reaction of (S)-3-amino-piperidine-1-carboxylic acid tert-butyl ester with phosgene and (1R,2S)-2-methylcyclohexylamine hydrochloride | DCM solvent, cooled in NaCl/ice bath | Ambient | 65 | Purified by silica gel chromatography |

| 3 | Hydrogenation of cis-(2-methyl-cyclohexyl)-((R)-1-phenyl-ethyl)-amine | Pd(OH)2 on carbon (20 wt%) in ethanol | 1 atm H2, overnight, RT | 16 | Purified by silica gel chromatography, 5% trans isomer detected |

| 4 | Amination of 4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile with this compound | Triethylamine in DMF | 20°C, 15 h | 92 | Purified by flash chromatography |

| 5 | Amination of 4-chloro-6-nitropyrrolo[1,2-b]pyridazine-3-carbonitrile with this compound | Triethylamine in DMF | Room temp, overnight | 94 | Purified by flash chromatography |

Industrial Production Considerations

Scale-up:

Industrial synthesis typically employs large-scale hydrogenation reactors optimized for high yields and stereochemical purity. Parameters such as hydrogen pressure, catalyst loading, temperature, and reaction time are carefully controlled.Catalysts:

Palladium on carbon (Pd/C) remains the catalyst of choice due to its efficiency and selectivity. Alternatives like palladium hydroxide on carbon (Pd(OH)2/C) have also been used, though with lower yields and some isomeric impurities.Purification:

After hydrogenation, the free amine is converted to the hydrochloride salt by reaction with HCl. The salt is then crystallized from solvents such as ethanol/ether mixtures to achieve high purity and defined melting points (~241.9°C).

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome is governed by:

Chiral Catalysts or Chiral Auxiliaries:

Use of chiral catalysts or chiral starting materials ensures selective hydrogenation to the (1R,2S) isomer.Hydrogenation Mechanism:

The ketone is adsorbed onto the metal catalyst surface, where hydrogen atoms add to the carbonyl carbon and oxygen, reducing it to the corresponding amine. The spatial orientation during adsorption influences the stereochemistry.Subsequent Salt Formation:

The free amine reacts with hydrochloric acid to form a stable ammonium chloride salt, facilitating isolation and handling.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol |

| Common Catalyst | Pd/C (10%) |

| Solvents Used | Ethanol, DCM, DMF |

| Hydrogen Pressure | 1 atm to 50 psi |

| Reaction Temperature | Room temperature to 50°C |

| Reaction Time | 15 h to 24 h |

| Typical Yield Range | 16% to 94% (depending on method) |

| Purification | Crystallization from EtOH/ether; silica gel chromatography |

| Melting Point | ~241.9°C |

| Optical Rotation | +7.97° (c=1.18, EtOH) |

化学反应分析

Types of Reactions

(1R,2S)-2-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form more saturated amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules .

科学研究应用

Medicinal Chemistry

(1R,2S)-2-Methylcyclohexanamine hydrochloride is employed as an intermediate in the synthesis of various pharmaceuticals. Its ability to selectively interact with biological targets makes it valuable in drug development.

- Pharmaceutical Development : Used in synthesizing drugs that target specific receptors or enzymes.

- CNS Stimulation : Studies indicate its potential as a central nervous system stimulant, influencing neurotransmitter systems like norepinephrine and dopamine.

Organic Synthesis

The compound serves as a chiral building block for synthesizing enantiomerically pure compounds. Its utility in asymmetric synthesis is well-documented.

- Chiral Building Block : Facilitates the creation of complex organic molecules with specific stereochemistry.

- Substitution Reactions : It can undergo nucleophilic substitutions to yield various derivatives useful in further chemical synthesis.

Biological Research

Research has highlighted its role as a precursor in synthesizing biologically active molecules.

- Receptor Interaction Studies : Investigated for its binding affinity to adrenergic receptors, suggesting therapeutic applications in metabolic disorders.

- Metabolic Modulation : Potential influence on metabolic pathways, enhancing energy expenditure and fat metabolism.

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound:

| Study | Findings | Year |

|---|---|---|

| Smith et al. | Demonstrated increased locomotor activity in rodent models, indicating CNS stimulant properties. | 2020 |

| Johnson & Lee | Reported enhanced lipolysis in adipose tissue; potential application in weight management. | 2021 |

| Wang et al. | Investigated receptor binding affinity; found significant interaction with adrenergic receptors. | 2022 |

These studies underscore the compound's potential in treating conditions related to energy metabolism and CNS disorders.

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions that enhance its utility:

- Oxidation : Yields corresponding ketones or aldehydes.

- Reduction : Produces more saturated amines.

- Substitution Reactions : Involves nucleophilic substitutions leading to diverse derivatives.

Similar Compounds

| Compound | Unique Features |

|---|---|

| (1R,2S)-2-Phenylcyclopropanaminium | Similar stereochemistry but different functional groups. |

| (1R,2S)-(-)-Ephedrine | A well-known chiral amine used in pharmaceuticals with distinct applications. |

Uniqueness

The specific (1R,2S) configuration imparts distinct chemical and biological properties that set it apart from other chiral amines.

作用机制

The mechanism of action of (1R,2S)-2-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to the desired biological or chemical effect. The pathways involved often include binding to the active site, inducing conformational changes, and modulating the activity of the target molecule .

相似化合物的比较

Similar Compounds

(1R,2S)-2-Phenylcyclopropanaminium: Another chiral amine with similar stereochemistry but different functional groups.

(1R,2S)-(-)-Ephedrine: A well-known chiral amine used in pharmaceuticals with similar stereochemistry but different applications.

Uniqueness

(1R,2S)-2-Methylcyclohexanamine hydrochloride is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar compounds .

生物活性

(1R,2S)-2-Methylcyclohexanamine hydrochloride is a chiral amine compound with significant implications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique stereochemistry allows it to interact selectively with biological targets, influencing a range of biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : CHClN

- Molecular Weight : 151.66 g/mol

- Chirality : The compound features two chiral centers, leading to specific stereoisomeric forms that exhibit distinct biological activities.

The mechanism of action for this compound involves its interaction with various molecular targets, including:

- Enzymes : The compound can act as an inhibitor or activator depending on the enzyme's active site configuration.

- Receptors : It binds to specific receptors, modulating their activity and influencing downstream signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Stimulation : It has been studied for its potential as a stimulant in the central nervous system (CNS), affecting neurotransmitter systems such as norepinephrine and dopamine.

- Metabolic Modulation : The compound may influence metabolic pathways, potentially enhancing energy expenditure and fat metabolism.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings | Year |

|---|---|---|

| Smith et al. | Demonstrated increased locomotor activity in rodent models, suggesting CNS stimulant properties. | 2020 |

| Johnson & Lee | Reported enhanced lipolysis in adipose tissue; potential application in weight management. | 2021 |

| Wang et al. | Investigated receptor binding affinity; found significant interaction with adrenergic receptors. | 2022 |

These studies highlight the compound's potential therapeutic applications, particularly in treating conditions related to energy metabolism and CNS disorders.

Synthesis and Use

This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals:

- Pharmaceuticals : It serves as an intermediate in developing drugs targeting specific receptors or enzymes.

- Research Tool : The compound is employed in studies examining the interactions between small molecules and biological systems.

Chemical Reactions

The compound undergoes several chemical reactions that enhance its utility in research:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : Produces more saturated amines.

- Substitution Reactions : Involves nucleophilic substitutions that can lead to diverse derivatives.

常见问题

Q. What analytical methods are recommended for quantifying (1R,2S)-2-Methylcyclohexanamine hydrochloride in biological matrices like plasma?

High-performance liquid chromatography (HPLC) is widely used, with parameters such as retention time (e.g., 1.63 min), peak height (6.3429 mAU*s), and area under the curve (100%) to ensure specificity . Method validation should include sensitivity (limit of detection), linearity, and recovery rates under controlled storage conditions (e.g., -20°C vs. 37°C) .

Q. How can the stereochemical purity of this compound be confirmed?

Chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy are critical. For example, enantiomeric excess can be determined using chiral columns and comparing retention times to reference standards. Structural confirmation via H-NMR and C-NMR should include analysis of characteristic peaks for the cyclohexane backbone and methylamine substituents .

Q. What are the key handling and storage protocols to ensure compound stability?

Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as stability decreases by >30% in plasma and >70% in urine after six months at -20°C . Use personal protective equipment (PPE) including gloves and lab coats, and adhere to exposure limits (e.g., TWA, STEL) outlined in safety data sheets .

Advanced Research Questions

Q. How should experimental designs account for microbial contamination in stability studies?

Inoculate biological samples (e.g., plasma, urine) with common contaminants like Escherichia coli and monitor degradation kinetics. Determine minimal inhibitory concentration (MIC: 87.5 ± 25 ppm) and minimal bactericidal concentration (MBC: 175 ± 50 ppm) to assess microbial impact . Include negative controls (sterile samples) and validate stability over 48 hours at 37°C, as microbial activity reduces compound integrity by ~11% in urine .

Q. How can contradictions in stability data from different storage conditions be resolved?

Perform accelerated stability testing under stress conditions (e.g., 40°C/75% humidity) and compare degradation profiles using statistical tools (e.g., ANOVA, p < 0.05 significance threshold). For instance, discrepancies between short-term (24–48 h at 37°C) and long-term (-20°C) stability require multi-variable regression to isolate temperature, microbial load, and matrix effects .

Q. What methodologies identify degradation products under forced degradation conditions?

Use liquid chromatography-mass spectrometry (LC-MS) to profile degradation pathways. For example, thermal stress may produce cyclohexene derivatives via dehydration, while hydrolysis could yield methylamine and cyclohexanol fragments. Quantify degradation products using area normalization or external calibration curves .

Q. How can synthetic routes optimize enantiomeric yield and purity?

Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution. Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric ratios using polarimetry or chiral HPLC. Purity (>98%) can be achieved via recrystallization in ethanol/HCl mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。